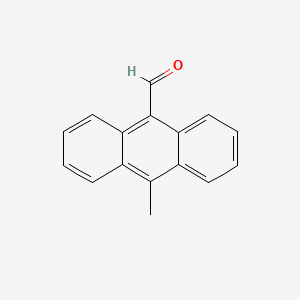

10-Methylanthracene-9-carbaldehyde

Description

The exact mass of the compound 10-Methylanthracene-9-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10-Methylanthracene-9-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Methylanthracene-9-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-methylanthracene-9-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWSVUPNZVIFBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220982 |

Source

|

| Record name | 10-Methylanthracene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-00-6 |

Source

|

| Record name | 10-Methyl-9-anthracenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7072-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methylanthracene-9-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7072-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methylanthracene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methylanthracene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 10-Methylanthracene-9-carbaldehyde

Precision Synthesis, Characterization, and Utility in Advanced Materials

Executive Summary

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a critical fused-ring aromatic intermediate used extensively in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical pharmacophores.[1][2][3][4][5] Its molecular weight of 220.27 g/mol serves as the stoichiometric anchor for downstream derivatization.[2] This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating Vilsmeier-Haack synthetic protocol, and analytical frameworks for purity assessment.[2]

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are prerequisites for stoichiometric calculations in multi-step synthesis.[2]

Core Data Table

| Property | Value | Technical Context |

| Molecular Weight | 220.27 g/mol | Average mass for stoichiometric calculations.[2] |

| Monoisotopic Mass | 220.088815 Da | Exact mass for High-Resolution Mass Spectrometry (HRMS).[2] |

| Molecular Formula | Degree of Unsaturation = 11.[1][2] | |

| CAS Registry | 7072-00-6 | Unique identifier for regulatory compliance.[2] |

| Melting Point | 169–171.5 °C | Sharp range indicates high purity; broadens with impurities.[2] |

| Appearance | Yellow Crystalline Solid | Characteristic of extended |

| Solubility | DCM, Chloroform, Toluene | Poor solubility in water/alcohols; requires non-polar solvents.[2] |

Key Insight: The molecular weight of 220.27 g/mol is derived from the natural abundance of carbon isotopes.[2] In mass spectrometry, the molecular ion peak

Part 2: Synthetic Architecture (The "How")

The most robust route to 10-methylanthracene-9-carbaldehyde is the Vilsmeier-Haack Formylation .[2] This reaction exploits the electron-rich nature of the anthracene core.[2] The 10-position is electronically activated by the methyl group at the 9-position, directing the electrophilic attack to the para-like position (C10) relative to the methyl group.[2]

Mechanism & Pathway

The synthesis involves the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and Phosphorus Oxychloride (

Figure 1: Vilsmeier-Haack formylation pathway targeting the 10-position of the anthracene core.[2][4]

Detailed Experimental Protocol

Safety Warning:

-

Reagent Formation (0°C):

-

Substrate Addition:

-

Reaction (Heating Phase):

-

Hydrolysis & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into a solution of Sodium Acetate (NaOAc) in ice water. Why: This buffers the pH and hydrolyzes the intermediate iminium salt into the aldehyde.[2]

-

Stir vigorously for 1 hour. The yellow solid product will precipitate.[2]

-

Filter, wash with water, and recrystallize from Glacial Acetic Acid or Ethanol to achieve the target melting point (169–171°C).[2]

-

Part 3: Analytical Characterization & Validation

Trust in the synthesized material is established through a multi-modal validation workflow.[2]

Validation Workflow

Figure 2: Quality control decision tree for validating molecular identity and purity.[2]

Key Spectral Features

-

Mass Spectrometry (GC-MS/ESI):

- -NMR (CDCl3, 400 MHz):

Part 4: Applications in R&D

The compound's utility extends beyond basic synthesis into high-value material science and pharmacology.[2]

Organic Electronics (OLEDs)

10-Methylanthracene-9-carbaldehyde is a "building block" for blue-emitting materials.[2]

-

Mechanism: The aldehyde group allows for Knoevenagel condensations or Wittig reactions to extend the

-conjugation length.[2] -

Utility: Creating dopants that improve the quantum efficiency and thermal stability of OLED devices.

Pharmaceutical Development

-

Intercalators: The planar anthracene structure allows the molecule to intercalate between DNA base pairs.[2] Derivatives synthesized from the aldehyde handle are screened for antimalarial and cytotoxic activity.[2]

-

Pharmacokinetics: Used as a reference standard in HPLC methods for impurity profiling in drug synthesis batches.[2]

References

-

Sigma-Aldrich. (n.d.).[2][3] 10-Methylanthracene-9-carboxaldehyde Product Data. Retrieved from [2][3]

-

National Institute of Standards and Technology (NIST). (2023).[2] 10-Methylanthracene-9-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [2]

-

PubChem. (2025).[2][7] Compound Summary: 10-Methylanthracene-9-carbaldehyde.[1][2][3][5][8][9] National Library of Medicine.[2] Retrieved from [2]

-

Organic Syntheses. (1940).[2] 9-Anthraldehyde (General Vilsmeier Protocol Adaptation). Org. Synth. 1940, 20,[2] 11. Retrieved from [2]

Sources

- 1. 10-Methylanthracene-9-carboxaldehyde [webbook.nist.gov]

- 2. 10-Methylanthracene-9-carbaldehyde | C16H12O | CID 81519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10-METHYLANTHRACENE-9-CARBOXALDEHYDE | 7072-00-6 [chemicalbook.com]

- 4. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 5. angenesci.com [angenesci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 2,6,6-Trimethylcyclohexene-1-carboxylic acid | C10H16O2 | CID 3013889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-Methylanthracene-9-carboxaldehyde | CAS 7072-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 10-Methylanthracene-9-carbaldehyde | SIELC Technologies [sielc.com]

10-Methylanthracene-9-carbaldehyde chemical properties

Introduction & Strategic Significance

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) acts as a critical bifunctional scaffold in organic electronics and fluorescent sensing. Unlike simple anthracene, the 10-methyl substitution breaks molecular symmetry and introduces a weak electron-donating group opposite the electron-withdrawing aldehyde. This "push-pull" electronic character fine-tunes the HOMO-LUMO gap, making it a superior candidate for Aggregated-Induced Emission (AIE) studies and Schiff-base fluorescent probes .

For researchers, this molecule is not merely an intermediate; it is a tunable platform. The aldehyde handle allows for rapid derivatization (imines, olefins), while the anthracene core ensures high quantum yield and predictable solvatochromism.

Physicochemical Profile

The following data establishes the baseline identity for quality control and experimental design.

| Property | Value | Technical Note |

| Molecular Formula | C₁₆H₁₂O | |

| Molecular Weight | 220.27 g/mol | |

| Appearance | Yellow crystalline solid | Darkens upon prolonged light exposure (photodimerization). |

| Melting Point | 169–171.5 °C | Sharp range indicates high purity; broadens significantly with oxidation. |

| Solubility | Soluble: CHCl₃, DCM, DMSOInsoluble: Water, Hexane | Use Toluene for high-temperature reactions. |

| Absorption ( | ~360–380 nm (in EtOH) | Characteristic vibrational fine structure of anthracene is retained. |

| Emission ( | ~420–450 nm | Strong blue fluorescence; subject to concentration quenching. |

| ¹H NMR Signature | The downfield aldehyde proton is the primary diagnostic peak for reaction monitoring. |

Synthetic Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of 10-Methylanthracene-9-carbaldehyde from 9-methylanthracene. Mechanism: Electrophilic aromatic substitution using a chloroiminium ion intermediate.

Reagents

-

Substrate: 9-Methylanthracene (1.0 equiv)

-

Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

-

Reagent B: N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Solvent: o-Dichlorobenzene (inert, high boiling point)

Step-by-Step Workflow

-

Vilsmeier Complex Formation: In a flame-dried flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins to form the white/yellow chloroiminium salt.

-

Addition: Dissolve 9-methylanthracene in o-dichlorobenzene. Add this solution to the Vilsmeier complex.

-

Heating: Warm the mixture to 90–95°C. Monitor by TLC (Hexane/EtOAc 9:1). The fluorescent blue spot of the starting material will disappear, replaced by a lower Rf yellow spot.

-

Hydrolysis (Critical): Once conversion is complete (approx. 2–4 hours), cool to room temperature. Pour the dark red reaction mixture into crushed ice/sodium acetate solution. Why? This hydrolyzes the intermediate iminium salt to the aldehyde.[1]

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethanol or Glacial Acetic Acid to yield bright yellow needles.

Synthesis Visualization

Caption: Vilsmeier-Haack pathway converting 9-methylanthracene to the aldehyde via the chloroiminium electrophile.

Reactivity & Derivatization

The chemical utility of 10-Methylanthracene-9-carbaldehyde stems from its dual reactivity: the Aldehyde Handle (C-9) and the Anthracene Core (C-10/C-9 axis).

A. Aldehyde Condensation (Schiff Base Formation)

Reaction with primary amines yields Schiff bases (imines).[2] These derivatives are pivotal in sensing because the

-

Protocol: Reflux aldehyde (1 equiv) with amine (1 equiv) in Ethanol with catalytic acetic acid.

-

Observation: Product precipitates upon cooling.

B. Diels-Alder Cycloaddition

Despite the steric bulk of the methyl and aldehyde groups, the central ring retains diene character. Reaction with strong dienophiles (e.g., Maleic Anhydride) disrupts the aromatic system.

-

Consequence: Loss of fluorescence. This is often used to "switch off" the signal or trap the molecule.

Reactivity Network

Caption: Divergent reactivity pathways: C-9 functionalization vs. Core cycloaddition/dimerization.

Application Case Study: Fluorescent Metal Ion Sensor

Context: Heavy metal detection (Hg²⁺, Cu²⁺) in environmental samples. Mechanism: Photoinduced Electron Transfer (PET).

-

Design: Condense 10-Methylanthracene-9-carbaldehyde with a receptor amine (e.g., 2-aminophenol or a sulfur-containing amine).

-

Off State: The lone pair on the imine nitrogen quenches the anthracene fluorescence via PET.

-

On State: When a metal ion binds to the imine nitrogen, the lone pair is engaged. PET is blocked. Radiative decay (Fluorescence) is restored.

Experimental Validation:

-

Prepare a 10 µM solution of the Schiff base in CH₃CN/H₂O.

-

Titrate with metal salt solution.

-

Monitor Fluorescence Emission at 450 nm. A sigmoidal increase in intensity confirms binding.

Safety & Handling (SDS Summary)

-

Hazards (GHS07/GHS08): Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Storage: Keep in amber vials (light sensitive). Store under inert atmosphere if long-term storage is required to prevent aldehyde oxidation to carboxylic acid.

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

-

Vilsmeier-Haack Protocol: Fieser, L. F.; Hartwell, J. L.; Jones, J. E. "9-Anthraldehyde." Organic Syntheses, Coll.[3] Vol. 3, p. 98 (1955). Link(Adapted for 10-methyl derivative).

-

Schiff Base Sensors: Ibrahim, I. H. "Synthesis and Characterization of Fluorescent Schiff Bases... from 9-Anthracenecarboxaldehyde." Systematic Reviews in Pharmacy, 11(12), 2020. Link

-

Photophysical Data: Berlman, I. B. "Handbook of Fluorescence Spectra of Aromatic Molecules." Academic Press, 1971.[4] (General reference for 9,10-substituted anthracenes).

-

Safety Data: PubChem Compound Summary for CID 81519, 10-Methylanthracene-9-carbaldehyde. Link

Sources

Technical Guide: Synthesis of 10-Methylanthracene-9-carbaldehyde

Executive Summary

10-Methylanthracene-9-carbaldehyde is a critical intermediate in the synthesis of organic semiconductors, fluorescent probes (particularly BODIPY dyads), and pharmaceutical precursors. Its structural rigidity and electronic properties make it an ideal scaffold for acene-based materials used in OLEDs and organic field-effect transistors (OFETs).

This guide details the Vilsmeier-Haack formylation as the primary, high-yield synthesis pathway.[1] Unlike oxidative methods that suffer from poor regioselectivity (often yielding anthraquinones), the Vilsmeier-Haack reaction offers precise C-9 functionalization of the electron-rich 10-methylanthracene core.

Key Metrics

| Parameter | Specification |

| Primary Route | Vilsmeier-Haack Formylation |

| Starting Material | 9-Methylanthracene (CAS: 779-02-2) |

| Typical Yield | 70–85% |

| Purity Achievable | >98% (via recrystallization) |

| Melting Point | 169–171.5 °C |

Retrosynthetic Analysis

To design the synthesis, we view the target molecule through a disconnection approach. The most logical disconnection is at the C9-formyl bond. Given the electron-rich nature of the anthracene ring (specifically at the 9 and 10 positions), an electrophilic aromatic substitution (

Figure 1: Retrosynthetic disconnection showing the breakdown of the target into the nucleophilic aromatic core and an electrophilic formyl equivalent.

Primary Pathway: Vilsmeier-Haack Formylation[1][3][4]

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich aromatics. It utilizes a "Vilsmeier Reagent" (chloroiminium ion) generated in situ from Phosphorus Oxychloride (

Reaction Mechanism

The reaction proceeds in two distinct phases:

-

Formation of the Electrophile:

activates DMF to form the chloroiminium ion. -

Electrophilic Attack & Hydrolysis: The electrophile attacks the C9 position of 9-methylanthracene. The resulting iminium salt is hydrolyzed to the aldehyde.

Figure 2: Mechanistic pathway of the Vilsmeier-Haack reaction.

Experimental Protocol

Safety Note:

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 9-Methylanthracene | Substrate | 1.0 eq | Solid, limiting reagent |

| DMF | Reagent/Solvent | 10–15 eq | Excess serves as solvent |

| Phosphorus Oxychloride ( | Reagent | 1.2–1.5 eq | Freshly distilled preferred |

| o-Dichlorobenzene | Co-solvent | N/A | Optional; improves solubility |

| Sodium Acetate (aq) | Quench | Excess | Buffers hydrolysis step |

Step-by-Step Procedure

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF (15 eq). Cool to 0–5 °C using an ice bath.

-

Activation: Dropwise add

(1.2 eq) to the cold DMF over 20 minutes. The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C. -

Addition: Add a solution of 9-methylanthracene (1.0 eq) in a minimum amount of DMF (or o-dichlorobenzene if solubility is poor) to the reaction mixture.

-

Note: Direct addition of solid 9-methylanthracene is possible if added slowly to prevent temperature spikes.

-

-

Reaction: Remove the ice bath and heat the mixture to 90–100 °C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The solution will darken significantly (deep red/brown).

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred solution of aqueous Sodium Acetate (or crushed ice/water) to hydrolyze the iminium intermediate.

-

Caution: Exothermic reaction.

-

-

Isolation: A yellow precipitate will form. Stir for 1 hour to ensure complete hydrolysis. Filter the solid using a Büchner funnel and wash copiously with water to remove residual acid and DMF.

-

Purification: Recrystallize the crude solid from glacial acetic acid or a toluene/ethanol mixture to obtain bright yellow needles.

Alternative Pathway: Metal-Halogen Exchange

While Vilsmeier-Haack is preferred for its simplicity, the organometallic route is useful if the substrate contains acid-sensitive groups or if orthogonal functionalization is required.

Route: 9-Bromo-10-methylanthracene

-

Bromination: Treat 9-methylanthracene with N-Bromosuccinimide (NBS) in DMF to yield 9-bromo-10-methylanthracene.

-

Lithiation: React the bromide with

-Butyllithium ( -

Formylation: Quench the lithiated species with anhydrous DMF.

-

Workup: Acidic workup releases the aldehyde.

Comparison: This route is lower yielding (~60%) and requires strictly anhydrous/cryogenic conditions, making it less favorable for scale-up than the Vilsmeier route.

Characterization & Specifications

The purified product should meet the following physicochemical standards.

| Property | Value / Observation | Method |

| Appearance | Bright yellow crystalline solid | Visual |

| Melting Point | 169–171.5 °C | Capillary MP |

| 400 MHz NMR | ||

| IR Spectrum | ~1670 cm | FTIR (KBr) |

| Solubility | Soluble in CHCl | Solubility Test |

References

-

Vilsmeier-Haack Reaction on Anthracene Derivatives

-

Synthesis of 10-Substituted-9-anthraldehydes

-

Physical Properties & Characterization

-

PubChem Compound Summary for CID 81519: 10-Methylanthracene-9-carbaldehyde.

-

Sigma-Aldrich Product Specification: 10-Methylanthracene-9-carboxaldehyde.

-

Sources

- 1. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]

- 4. JPH10287607A - Production of 9-anthracenecarbaldehyde - Google Patents [patents.google.com]

- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

10-Methylanthracene-9-carbaldehyde: A Spectroscopic & Synthetic Reference

[1][2]

Executive Summary

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) represents a critical "push-pull" anthracene derivative where the electron-donating methyl group at position 10 and the electron-withdrawing formyl group at position 9 create a polarized

Chemical Identity & Physical Properties[1][3][4][5][6]

Before analyzing spectral data, the purity and identity of the analyte must be established against standard physical constants.

| Property | Value | Notes |

| IUPAC Name | 10-methylanthracene-9-carbaldehyde | Also: 9-formyl-10-methylanthracene |

| Molecular Formula | C | |

| Molecular Weight | 220.27 g/mol | |

| Appearance | Bright yellow crystalline solid | Typical of conjugated anthracenes |

| Melting Point | 169–171.5 °C | Sharp range indicates high purity |

| Solubility | Soluble in CHCl | Poor solubility in water/alcohols |

Synthesis Protocol: Vilsmeier-Haack Formylation[7][8][9]

The most reliable route to 10-methylanthracene-9-carbaldehyde is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is highly regioselective for the 9-position of 10-methylanthracene due to the high electron density at the meso positions.

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (POCl

Step-by-Step Methodology

-

Pre-requisites: All glassware must be oven-dried. Perform under N

atmosphere. -

Safety: POCl

is corrosive and reacts violently with water.[1] Work in a fume hood.

-

Reagent Formation: In a round-bottom flask, cool 5.0 mL of anhydrous DMF to 0°C. Dropwise add 1.2 eq of POCl

. Stir for 30 min until the Vilsmeier salt precipitates (often a slurry). -

Addition: Dissolve 1.0 eq of 9-methylanthracene in minimal anhydrous DMF. Add this solution slowly to the Vilsmeier reagent at 0°C.

-

Heating: Warm the mixture to 90–100°C and stir for 3-4 hours. The solution will darken (deep orange/red).

-

Hydrolysis (Critical): Cool to room temperature. Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.

-

Isolation: A yellow precipitate forms. Filter and wash copiously with water.

-

Purification: Recrystallize from ethanol or acetic acid to yield bright yellow needles.

Workflow Visualization

Figure 1: Vilsmeier-Haack formylation pathway for the regioselective synthesis of the target aldehyde.

Spectroscopic Characterization

The following data is based on high-resolution NMR in Chloroform-d (CDCl

Proton NMR ( H NMR)

The spectrum is characterized by a distinct low-field aldehyde singlet and a high-field methyl singlet. The aromatic region shows a specific splitting pattern due to the molecule's symmetry (C

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 11.32 | Singlet (s) | 1H | -CHO | Highly deshielded aldehyde proton. The extreme downfield shift (vs. typical 10 ppm) is due to the peri-interaction with H1/H8 and ring current effects. |

| 8.85 – 8.91 | Multiplet (m) | 2H | H1, H8 | The "bay" protons adjacent to the aldehyde. Strongly deshielded by the carbonyl anisotropy. |

| 8.21 – 8.28 | Multiplet (m) | 2H | H4, H5 | The "bay" protons adjacent to the methyl group. |

| 7.45 – 7.67 | Multiplet (m) | 4H | H2, H3, H6, H7 | Remaining aromatic protons in the "outer" rings. |

| 2.98 | Singlet (s) | 3H | -CH | Methyl group at position 10. Slightly downfield compared to toluene due to the anthracene ring current. |

Carbon NMR ( C NMR)

-

Carbonyl Carbon: ~193.0 ppm (Characteristic aldehyde).

-

Aromatic Carbons: 124.0 – 132.0 ppm (Complex aromatic region).

-

Methyl Carbon: ~14.5 ppm.

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (M

): m/z 220 (Base peak, 100%). -

Fragment (M – CHO): m/z 191. Loss of the formyl radical, a characteristic fragmentation for aromatic aldehydes.

-

Fragment (M – CHO – CH

): m/z 176. Formation of the anthracene core.

Structural Assignment Diagram

Figure 2: NMR Chemical Shift Logic. Note the significant deshielding of the H1/H8 protons caused by the adjacent carbonyl group.

Optoelectronic Properties

For researchers developing fluorescent probes, the photophysical data is crucial.

-

UV-Vis Absorption:

- : ~360–400 nm (in Ethanol/DCM).

-

Features: The spectrum retains the vibronic fine structure typical of anthracene but is redshifted (bathochromic shift) compared to unsubstituted anthracene due to the extended conjugation of the aldehyde.

-

Fluorescence:

-

Emission: Strong emission in the blue-green region (~450–480 nm).

-

Solvatochromism: The emission is sensitive to solvent polarity. The "push-pull" nature (Methyl donor

Aldehyde acceptor) creates an intramolecular charge transfer (ICT) state, leading to larger Stokes shifts in polar solvents.

-

References

Technical Guide: Structural Elucidation and ¹H NMR Analysis of 10-Methylanthracene-9-carbaldehyde

[1][2]

Executive Summary

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a critical intermediate in the synthesis of organic semiconductors, fluorescent dyes, and scintillator materials.[1][2] Its structural integrity is defined by the substitution at the meso positions (9 and 10) of the anthracene core.[2]

This guide provides a definitive protocol for the structural validation of 10-methylanthracene-9-carbaldehyde using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[2] It focuses on the unique peri-interactions that drive significant chemical shift displacements, distinguishing this molecule from its precursors (e.g., 9-methylanthracene) and oxidation byproducts.[2]

Structural Considerations & Numbering

To accurately assign the spectrum, one must understand the symmetry and steric environment of the anthracene scaffold.[2]

-

Symmetry: The molecule possesses effectively

symmetry in solution (plane passing through C9, C10, and the substituents).[2] -

Proton Environments: There are four distinct proton environments:

-

Aldehydic Proton (-CHO): Highly deshielded.[2]

-

Methyl Protons (-CH₃): Shielded relative to aromatics, but deshielded relative to standard alkyls due to ring current.[2]

-

Peri-Protons (H-1, H-8): Protons at positions 1 and 8 are sterically and electronically influenced by the adjacent carbonyl group.[2]

-

Peri-Protons (H-4, H-5): Protons at positions 4 and 5 are influenced by the adjacent methyl group.[2]

-

Beta-Protons (H-2, H-3, H-6, H-7): The remaining aromatic protons.[2]

-

Visualization: Structural Assignments

Figure 1: Correlation between structural positions and expected chemical shift environments.

Experimental Protocol

Sample Preparation[2]

-

Solvent: Chloroform-d (

) is the standard solvent.[2] It minimizes solubility issues common with planar aromatics.[2]-

Note: Dimethyl sulfoxide-d6 (

) may cause slight chemical shift variations due to hydrogen bonding with the aldehyde oxygen, typically shifting the -CHO peak further downfield.[2]

-

-

Concentration: 10–20 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.[2]

Acquisition Parameters[2][3]

-

Pulse Sequence: Standard 1D proton (e.g., zg30).[2]

-

Transients (Scans): 16–64 scans are sufficient due to the high proton count and lack of quaternary carbons in ¹H NMR.[2]

-

Relaxation Delay (D1): Set to

s to ensure accurate integration of the aldehyde proton, which can have a longer

Spectral Analysis & Assignment

The spectrum is characterized by a distinct "low-field" region (aromatic/aldehyde) and a single "high-field" aliphatic signal.[2]

The Aldehyde Anchor (11.32 ppm)

The most diagnostic feature is the singlet appearing at 11.32 ppm .[2]

-

Mechanism: This extreme downfield shift (compared to typical aldehydes at 9-10 ppm) is caused by the paramagnetic anisotropy of the anthracene ring current combined with the peri-effect .[2] The carbonyl oxygen is locked in a conformation that exerts a strong deshielding effect on the H-1 and H-8 protons, and reciprocally, the ring current deshields the aldehydic proton.

-

Validation: If this peak is absent, the aldehyde has likely oxidized to the carboxylic acid (broad singlet >12 ppm or invisible) or reduced to the alcohol.[2]

The Aromatic Region (7.40 – 8.90 ppm)

The aromatic protons split into three distinct bands due to symmetry:

-

H-1, H-8 (8.80 – 8.90 ppm):

-

H-4, H-5 (8.20 – 8.30 ppm):

-

H-2, H-3, H-6, H-7 (7.45 – 7.70 ppm):

The Methyl Group (2.98 ppm)

-

Signal: Singlet at 2.98 – 3.08 ppm (integration 3H).[2]

-

Insight: A typical benzylic methyl appears at ~2.3 ppm (e.g., toluene).[2] The shift to ~3.0 ppm is a direct readout of the strong ring current of the tricyclic anthracene system.[2]

Summary Table of Chemical Shifts ( )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Location |

| 11.32 | Singlet (s) | 1H | -CHO | C-9 Substituent |

| 8.85 | Doublet (d) | 2H | H-1, H-8 | Peri to Aldehyde |

| 8.28 | Doublet (d) | 2H | H-4, H-5 | Peri to Methyl |

| 7.50 – 7.67 | Multiplet (m) | 4H | H-2,3,6,7 | Beta Positions |

| 2.98 | Singlet (s) | 3H | -CH₃ | C-10 Substituent |

Quality Control & Impurity Analysis

In synthesis, common impurities include the starting material (9-methylanthracene) and over-oxidation products.[2]

Workflow: Purity Validation

Figure 2: Decision tree for identifying common synthetic byproducts.

Key Impurity Signals:

-

9-Methylanthracene (Starting Material):

-

Anthracene-9-carbaldehyde (Demethylated byproduct):

References

-

Royal Society of Chemistry. (2010).[2] Synthesis and characterization of anthracene derivatives (Supplementary Information). RSC Advances. Retrieved February 6, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.).[2] 10-Methylanthracene-9-carboxaldehyde Mass and NMR Data. NIST Chemistry WebBook.[2] Retrieved February 6, 2026, from [Link]

¹³C NMR of 10-Methylanthracene-9-carbaldehyde

Technical Guide: NMR of 10-Methylanthracene-9-carbaldehyde

Executive Summary & Application Context

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a bifunctional anthracene derivative featuring an electron-withdrawing formyl group at the C9 position and an electron-donating methyl group at the C10 position.[1][2] This "push-pull" electronic character makes it a vital intermediate for synthesizing organic semiconductors, fluorescent probes, and scintillator materials.[1][2][3]

Accurate NMR characterization is challenging due to the high symmetry of the anthracene core and the steric strain at the peri-positions (1,8 and 4,5), which induces significant ring puckering and affects chemical shifts.[1][3] This guide provides a self-validating protocol for assignment.

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of paramagnetic impurities and oxidation byproducts (e.g., 10-methylanthracene-9-carboxylic acid).[1][2]

Synthesis (Vilsmeier-Haack Formylation)

The most reliable route to high-purity material is the formylation of 9-methylanthracene.[1][2][3]

-

Reagents: 9-Methylanthracene,

, -

Conditions: Heat at 100°C for 1 hour, followed by hydrolysis with sodium acetate.

-

Purification: Recrystallization from acetic acid yields bright orange needles (mp 169–171°C).[1][2][3]

NMR Sample Preparation[1][2][3]

Structural Visualization & Numbering

Proper assignment requires a rigid numbering scheme.[1][2][3] The peri-hydrogens (H1, H8 and H4, H5) are magnetically distinct due to the different substituents at C9 and C10.[1][2][3]

Spectral Data Analysis

The spectrum is defined by two diagnostic extremes (CHO and Me) and a complex aromatic region.[1][2][3]

Diagnostic Peaks (Key Identifiers)

These peaks confirm the success of the reaction and the purity of the product.[1][2][3]

| Carbon Position | Chemical Shift ( | Multiplicity | Assignment Logic |

| Aldehyde (C=O) | 192.0 – 194.0 | Singlet (d) | Highly deshielded carbonyl carbon.[1][2] Diagnostic of formylation. |

| Methyl ( | 14.0 – 15.5 | Singlet (q) | Shielded alkyl carbon.[1][2][3] Confirms retention of the 10-methyl group.[1][2][3] |

| Aromatic C1/C8 | 128.0 – 130.0 | Doublet | Peri-position to CHO.[1][2][3] Deshielded by carbonyl anisotropy (paramagnetic current).[1][2][3] |

| Aromatic C4/C5 | 124.0 – 126.0 | Doublet | Peri-position to Methyl.[1][2][3] Less deshielded than C1/C8.[1][2][3] |

Aromatic Region (122 – 135 ppm)

The anthracene core carbons appear in this narrow window.[1][2][3] Due to the molecule's

-

Quaternary Bridgeheads (C4a, C10a): Typically ~128–132 ppm.[1][2][3]

-

Quaternary Bridgeheads (C8a, C9a): Typically ~128–132 ppm.[1][2][3]

-

Methine Carbons (C2, C3, C6, C7): Typically ~125–127 ppm.[1][2][3]

Note: The exact assignment of the quaternary carbons often requires HMBC (Heteronuclear Multiple Bond Correlation) experiments to link the methyl protons (2.98 ppm) to C10/C4a/C10a and the aldehyde proton (11.32 ppm) to C9/C8a/C9a.[1][2][3]

Assignment Workflow & Logic

Do not rely solely on 1D peak picking. Use the following logic flow to validate your assignment.

Causality of Shifts[1][2][3]

-

Steric Compression (The "Peri" Effect): The aldehyde group at C9 is sterically crowded by the protons at C1 and C8.[1][2][3] This forces the carbonyl group to twist slightly out of the plane of the aromatic ring, reducing conjugation.[1][2][3] This explains why the C9 signal may not be as deshielded as expected for a planar aromatic aldehyde.[1][2][3]

-

Electronic Effects: The C10-Methyl group is an electron donor (hyperconjugation), shielding C10 and the ortho positions (C4a, C10a).[3] Conversely, the C9-Aldehyde is an electron withdrawer, deshielding C9 and C8a/C9a.[1][2][3]

Troubleshooting & Artifacts

-

Oxidation: If a peak appears at ~170–180 ppm , the aldehyde has oxidized to the carboxylic acid (10-methylanthracene-9-carboxylic acid).[1][2] This is common in older samples exposed to air.[1][2][3]

-

Photodimerization: Anthracene derivatives can dimerize under UV light (4+4 cycloaddition).[1][2][3] This destroys the aromaticity of the central ring, shifting C9/C10 signals dramatically upfield to the 50–60 ppm (aliphatic) range.[1][2][3] Always store samples in amber vials.

References

-

Synthesis & Characterization: University of Wisconsin-Madison. Synthesis of 10-methylanthracene-9-carbaldehyde via Vilsmeier-Haack.

-

Spectral Data Verification: National Institute of Standards and Technology (NIST).[1][2][3] 10-Methylanthracene-9-carboxaldehyde Mass & Structure Data. [2][3]

-

Computational NMR: Jayachitra, K., et al. (2020).[1][2][3][4][5][6] Vibrational, NMR and UV–Visible spectroscopic investigation on 10-methylanthracene-9-carbaldehyde using computational Calculations. Journal of Molecular Structure, 1217, 128435.[1][2][3][4][5][6][7] [2][3][4][5][6][7]

-

Parent Compound Data: Sigma-Aldrich.[1][2][3] NMR Chemical Shifts of Common Impurities and Solvents.

Sources

- 1. 10-Methylanthracene-9-carbaldehyde | C16H12O | CID 81519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Methylanthracene-9-carbaldehyde | C16H12O | CID 81519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sadakath.ac.in [sadakath.ac.in]

- 5. scribd.com [scribd.com]

- 6. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) | MDPI [mdpi.com]

- 7. Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: UV-Vis Absorption Spectroscopy of 10-Methylanthracene-9-carbaldehyde

[1][2]

Executive Summary & Chemical Context

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6), also known as 10-methyl-9-anthraldehyde, is a critical bifunctional anthracene derivative.[1] It serves as a precursor for fluorescent sensors, organic light-emitting diodes (OLEDs), and photodynamic therapy agents.[1]

Unlike unsubstituted anthracene, which exhibits a characteristic "picket-fence" vibrational structure in the UV region (300–380 nm), the introduction of the electron-withdrawing aldehyde group at position 9 and the electron-donating methyl group at position 10 significantly alters its photophysics. This guide details the experimental protocols, spectral characteristics, and theoretical underpinnings required to accurately characterize this compound.

Key Spectral Parameters (Ethanol)

| Parameter | Value / Range | Note |

| Primary | 400 – 405 nm | Bathochromic shift vs. Anthracene (~375 nm) |

| Secondary Peaks | ~380 nm, ~360 nm | Vibrational shoulders (less resolved than anthracene) |

| Transition Type | ||

| Molar Extinction ( | High absorptivity characteristic of acenes | |

| Visual Appearance | Yellow Crystalline Solid | Solutions appear fluorescent yellow/green |

Theoretical Framework: Electronic Structure & Transitions

The absorption spectrum of 10-Methylanthracene-9-carbaldehyde is defined by the interplay between the anthracene core and its substituents.[1]

Substituent Effects (Auxochromes)

-

Anthracene Core: A rigid, planar, fused ring system with a strong

transition ( -

9-Aldehyde Group (-CHO): Acts as an electron-withdrawing group (-M effect).[1] It extends the conjugation length, lowering the HOMO-LUMO gap and causing a Red Shift (Bathochromic) . It also introduces a weak symmetry-forbidden

transition, though this is often buried under the stronger -

10-Methyl Group (-CH

): Acts as a weak electron-donating group (+I effect).[1] It destabilizes the HOMO slightly more than the LUMO, contributing to a further, albeit smaller, red shift and increasing the lipophilicity of the molecule.

Molecular Orbital Diagram (DOT Visualization)

The following diagram illustrates the energy level changes and the resulting spectral shift.

Caption: Stepwise substituent effects on the electronic transition energy of the anthracene core.

Experimental Protocol: Reliable Characterization

To ensure data integrity and reproducibility, follow this validated workflow.

A. Sample Preparation

Solvent Selection:

-

Ethanol (EtOH): Preferred for general characterization.[1] The polar nature stabilizes the excited state but may broaden vibrational fine structure.[1]

-

Cyclohexane/Hexane: Use for observing fine vibrational structure.[1] Non-polar solvents minimize solvent-solute interactions.[1]

-

Acetonitrile (MeCN): Useful for photochemical studies, though solubility may be lower than in chlorinated solvents.[1]

Concentration Calculation (Beer-Lambert Law):

Target Absorbance (

Procedure:

-

Stock Solution: Weigh 1.1 mg of 10-Methylanthracene-9-carbaldehyde (MW: 220.27 g/mol ).[1] Dissolve in 50 mL of Ethanol (HPLC Grade) to create a

M stock. Note: Sonicate for 5 mins to ensure complete dissolution. -

Working Solution: Dilute 1 mL of stock into 9 mL of Ethanol (1:10 dilution) to achieve

M. -

Blanking: Use a quartz cuvette filled with pure solvent.[1] Ensure the baseline is flat (±0.001 AU).[1]

B. Instrumental Parameters

-

Scan Range: 200 nm – 500 nm.[1]

-

Scan Speed: Medium (approx. 200–400 nm/min) to capture peak definition.

-

Bandwidth: 1.0 nm or 2.0 nm.

-

Mode: Double-beam (if available) to correct for solvent drift.

Spectral Analysis & Interpretation

Typical Spectral Profile (Ethanol)

The spectrum will display a dominant band in the visible-violet region.[1]

| Region (nm) | Assignment | Description |

| 250 – 260 | Very intense transition (typical of acenes), often used for quantitation if the visible region is saturated.[1] | |

| 360 – 390 | Vibrational Shoulders | Remnants of the anthracene vibrational progression (0-1, 0-2 transitions). |

| 400 – 405 | The Diagnostic Peak ( |

Troubleshooting Common Artifacts

-

Peak Broadening: If the spectrum appears as a single amorphous blob without shoulders, the solvent may be too polar (H-bonding with the carbonyl oxygen) or the concentration is too high (aggregation).

-

Photodegradation: Anthracene derivatives are prone to photodimerization (forming dianthracene derivatives) under UV light.[1]

References

-

Jayachitra, K., et al. (2020). "Vibrational, NMR and UV–Visible spectroscopic investigation on 10-methyl anthracene 9-carbaldehyde using computational calculations."[1][2][4][6][7][8] Journal of Molecular Structure, 1217, 128435.[1][2][3][4][5][6][7][8]

-

PubChem. "10-Methylanthracene-9-carbaldehyde (Compound)."[1] National Library of Medicine.[1]

-

NIST Chemistry WebBook. "10-Methylanthracene-9-carboxaldehyde."[1]

-

Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Foundational text for anthracene derivative spectra).

Sources

- 1. 10-Methylanthracene-9-carbaldehyde | C16H12O | CID 81519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sadakath.ac.in [sadakath.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. daac.org.in [daac.org.in]

An In-depth Technical Guide to the Photophysical Properties of 10-Methylanthracene-9-carbaldehyde

Executive Summary

This technical guide provides a comprehensive framework for the investigation and understanding of the photophysical properties of 10-Methylanthracene-9-carbaldehyde (MAC). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a Senior Application Scientist's perspective on not just what to measure, but why specific experimental choices are critical for robust characterization. We will delve into the theoretical underpinnings of MAC's expected behavior, drawing on established data from its parent anthracene scaffold and closely related analogues, to build a predictive model of its absorption, emission, and environmental sensitivity. The core of this guide is a set of detailed, field-proven experimental protocols, enabling researchers to confidently and accurately characterize this and similar fluorophores.

Introduction: The Anthracene Scaffold and the Role of Substitution

The anthracene core, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, is a foundational structure in the world of photophysics.[1] Its rigid, planar π-system gives rise to strong light absorption and fluorescence emission, making its derivatives valuable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and photosensitizers.

The specific properties of an anthracene derivative are exquisitely tuned by the nature and position of its substituents. In the case of 10-Methylanthracene-9-carbaldehyde, the addition of a methyl (-CH₃) group at the 10-position and a carbaldehyde (-CHO) group at the 9-position breaks the symmetry of the parent molecule. This strategic substitution is expected to significantly modulate the electronic and, therefore, the photophysical characteristics. The electron-donating methyl group and the electron-withdrawing carbaldehyde group introduce a degree of intramolecular charge transfer (ICT) character to the molecule's excited state.[2] Understanding this interplay is crucial for predicting its behavior and harnessing its potential in molecular sensing and materials science.

Molecular and Physical Profile

A thorough characterization begins with the fundamental properties of the molecule. This information is critical for sample preparation, determining solubility, and ensuring purity.

Table 1: Physical and Chemical Properties of 10-Methylanthracene-9-carbaldehyde.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 10-methylanthracene-9-carbaldehyde | PubChem[3] |

| Synonyms | 10-Methylanthracene-9-carboxaldehyde, 9-Methyl-10-anthraldehyde | PubChem[3] |

| CAS Number | 7072-00-6 | Sigma-Aldrich |

| Molecular Formula | C₁₆H₁₂O | PubChem[3] |

| Molecular Weight | 220.27 g/mol | Sigma-Aldrich |

| Melting Point | 169-171.5 °C | Sigma-Aldrich |

| Appearance | Light yellow to yellow solid | |

Caption: 2D structure of 10-Methylanthracene-9-carbaldehyde.

Core Photophysical Principles: A Jablonski Perspective

The interaction of light with a molecule like MAC is best described by a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). From here, it can relax back to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the primary process of interest.

-

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁).

-

Phosphorescence: Radiative decay from T₁ to S₀ (generally weak at room temperature for organic molecules).

The efficiency of fluorescence is determined by the rate of radiative decay (kF) versus the sum of all non-radiative decay rates (kNR).

Caption: Simplified Jablonski diagram for MAC's electronic transitions.

Electronic Absorption Characteristics

The UV-Visible absorption spectrum reveals the energies required to promote electrons to higher energy orbitals. For anthracene derivatives, the spectrum is typically characterized by structured bands between 300-400 nm, corresponding to π-π* transitions. The fine vibronic structure is a hallmark of rigid aromatic systems.

Expert Insight: The substitution on MAC is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is because both the methyl and carbaldehyde groups perturb the π-system, slightly lowering the energy gap between the HOMO and LUMO. We can look to 9-anthracenecarboxaldehyde as a close analogue, which shows absorption peaks in this region.[4]

Fluorescence Emission Properties

Upon excitation, MAC is expected to exhibit strong fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum's vibronic structure. The energy difference between the lowest-energy absorption maximum (λ_abs) and the highest-energy emission maximum (λ_em) is the Stokes Shift .

Expert Insight: The presence of the electron-donating and -withdrawing groups suggests that the excited state (S₁) will have a larger dipole moment than the ground state (S₀). This change in electronic distribution upon excitation is key. In the excited state, polar solvent molecules will reorient around the newly formed, larger dipole, lowering the energy of the S₁ state before emission occurs. This stabilization results in a lower energy (red-shifted) emission. Therefore, we predict that the Stokes shift for MAC will be highly sensitive to solvent polarity.

The Influence of the Microenvironment: Solvatochromism

Solvatochromism—the change in absorption or emission color with solvent polarity—is a critical property for sensing applications.[5] While the absorption spectrum of many anthracene derivatives shows only weak solvent dependence, the fluorescence emission is often much more sensitive.[6][7]

This phenomenon is directly tied to the change in dipole moment upon excitation as described above. The more polar the solvent, the more it can stabilize the charge-transfer character of the excited state, leading to a more pronounced red shift in the emission spectrum.

Table 2: Predicted Solvatochromic Effects on 10-Methylanthracene-9-carbaldehyde Emission.

| Solvent | Polarity (Dielectric Constant, ε) | Predicted Emission Shift | Rationale |

|---|---|---|---|

| Hexane | ~1.9 | Minimal (Blue-shifted) | Nonpolar; minimal stabilization of the excited state. |

| Toluene | ~2.4 | Minor Red Shift | Low polarity, but π-stacking interactions can occur. |

| Dichloromethane | ~9.1 | Moderate Red Shift | Aprotic polar solvent provides moderate stabilization. |

| Acetonitrile | ~37.5 | Significant Red Shift | Highly polar aprotic solvent; strong stabilization. |

| Ethanol | ~24.5 | Significant Red Shift | Polar protic solvent; stabilization via dipole interactions and potential H-bonding with the carbonyl oxygen. |

Efficiency of Light Emission: Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. It is one of the most important parameters for a fluorophore. Anthracene derivatives are known for high quantum yields, with some, like 9,10-diphenylanthracene, approaching unity (100%) in nonpolar solvents.[8]

Expert Insight: The quantum yield of MAC will likely be solvent-dependent. In polar, protic solvents, competing non-radiative decay pathways can be introduced (e.g., through hydrogen bonding), potentially lowering the quantum yield. Furthermore, the presence of the carbaldehyde group could offer pathways for intersystem crossing, which would also decrease ΦF. Accurate determination of ΦF across a range of solvents is essential.

Experimental Protocols for Photophysical Characterization

The following protocols provide a robust workflow for characterizing the core photophysical properties of MAC.

Caption: Experimental workflow for comprehensive photophysical analysis.

Materials and Instrumentation

-

Compound: 10-Methylanthracene-9-carbaldehyde, >96% purity.

-

Solvents: Spectroscopic grade hexane, toluene, dichloromethane, and acetonitrile.

-

Quantum Yield Standard: 9,10-Diphenylanthracene (DPA) in cyclohexane (ΦF = 0.90).[8]

-

Instrumentation: Calibrated UV-Visible spectrophotometer and a calibrated spectrofluorometer.

-

Cuvettes: 1 cm pathlength quartz cuvettes.

Protocol: UV-Visible Absorption Spectroscopy

-

Rationale: This protocol establishes the ground-state absorption profile and identifies the optimal excitation wavelength for fluorescence measurements. Maintaining a low absorbance is critical to ensure linearity and avoid inner-filter effects in subsequent fluorescence experiments.

-

Preparation: Prepare a dilute solution of MAC in the chosen solvent (e.g., 1-10 µM). The goal is to achieve a maximum absorbance below 0.1 at the intended excitation wavelength.

-

Blank Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Measurement: Record the absorption spectrum of the MAC solution from approximately 250 nm to 500 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and note the absorbance value at this wavelength.

Protocol: Steady-State Fluorescence Spectroscopy

-

Rationale: This measures the fluorescence emission profile, allowing for determination of the emission maximum (λ_em) and Stokes shift.

-

Instrument Setup: Set the excitation wavelength on the spectrofluorometer to the λ_max determined from the absorption spectrum. Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

Blank Correction: Record an emission scan of the pure solvent cuvette to identify any background fluorescence or Raman scattering peaks.

-

Measurement: Using the same solution from the absorbance measurement, record the fluorescence emission spectrum. The scan range should start ~10 nm above the excitation wavelength and extend well into the red region (e.g., from 380 nm to 650 nm).

-

Analysis: Identify the emission maximum (λ_em) and calculate the Stokes Shift (in nm): Stokes Shift = λ_em - λ_abs.

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

-

Rationale: This widely used method compares the fluorescence of the unknown sample to a well-characterized standard. The equation provided accounts for differences in absorbance and the refractive index of the solvents, ensuring a robust comparison.

-

Procedure: a. Prepare a solution of the standard (DPA in cyclohexane) with an absorbance below 0.1 at the chosen excitation wavelength (e.g., 373 nm). b. Prepare a solution of MAC in the desired solvent with a similar absorbance (±10%) at the same excitation wavelength. c. Record the absorbance of both the standard and the sample at the excitation wavelength. d. Record the corrected fluorescence emission spectrum for both the standard and the sample, using identical instrument settings (excitation wavelength, slit widths). e. Integrate the area under the entire fluorescence emission curve for both spectra.

-

Calculation: Use the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscript 'x' denotes the unknown sample (MAC) and 'st' denotes the standard (DPA).

-

Potential Competing Processes and Photostability

It is important to consider pathways that can compete with fluorescence. For 9-methylanthracene, photodimerization via a [4+4] cycloaddition is a known photochemical process, particularly in the crystal form.[9] While less efficient in dilute solution, it represents a potential pathway for photodegradation upon prolonged exposure to light. Studies have also shown that 9-methylanthracene is the least photostable of the methylanthracene isomers, likely due to the reactivity of the methyl group at a position of high electron density.[10] Researchers should use fresh solutions and minimize light exposure to ensure the integrity of the sample during characterization.

Conclusion and Future Directions

10-Methylanthracene-9-carbaldehyde stands as a promising fluorophore whose properties are finely tuned by its asymmetric substitution. Based on the behavior of its structural analogues, it is predicted to be a strong emitter with significant solvatochromism, particularly in its fluorescence emission. This sensitivity to the local environment makes it an intriguing candidate for use as a molecular probe for polarity.

This guide provides the predictive framework and detailed experimental protocols necessary for a full and accurate characterization of its photophysical properties. Future research should focus on performing these measurements across a wide range of solvents to build a comprehensive solvatochromic model. Further investigation into its excited-state lifetime and potential for applications in cellular imaging or materials science would be a logical and valuable next step.

References

-

Oregon Medical Laser Center. 9,10-Diphenylanthracene. Available from: [Link]

-

SIELC Technologies. (2018). 10-Methylanthracene-9-carbaldehyde. Available from: [Link]

-

National Institute of Standards and Technology. 10-Methylanthracene-9-carboxaldehyde. In: NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 9-Anthracenecarboxaldehyde. In: NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81519, 10-Methylanthracene-9-carbaldehyde. Available from: [Link]

-

ResearchGate. Solvatochromic shifts of anthracene in nonpolar solvents. Available from: [Link]

-

Marcus, J., et al. (2020). Evaluating the Solvent Stark Effect from Temperature-Dependent Solvatochromic Shifts of Anthracene. ChemPhysChem, 21(7), 611-615. Available from: [Link]

-

Bhattacharya, K., et al. (1987). Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. Australian Journal of Chemistry, 40(5), 931-942. Available from: [Link]

-

Maranescu, B., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2530. Available from: [Link]

-

Cook, C. J., et al. (2022). A theoretical framework for the design of molecular crystal engines. Journal of the American Chemical Society, 144(50), 22969-22982. Available from: [Link]

-

Wikipedia. Anthracene-9-carbaldehyde. Available from: [Link]

-

Kelly, L. A. Solvatochromic Photochemistry. University of Maryland, Baltimore County. Available from: [Link]

-

Cvrckova, Z., et al. (2012). Degradation photoproducts of 9-methylanthracene. Polycyclic Aromatic Compounds, 32(3), 328-343. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13068, 9-Methylanthracene. Available from: [Link]

-

Ramirez-Gomez, A., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2698-2726. Available from: [Link]

Sources

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 3. 10-Methylanthracene-9-carbaldehyde | C16H12O | CID 81519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Anthracenecarboxaldehyde [webbook.nist.gov]

- 5. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 9,10-Diphenylanthracene [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Chemistry and Application of 10-Methylanthracene-9-carbaldehyde and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Anthracene Core as a Privileged Scaffold

The anthracene framework, a tricyclic aromatic hydrocarbon, has long captured the attention of chemists and biologists due to its unique electronic and photophysical properties.[1] Its planar structure and extended π-system make it a versatile scaffold for the development of novel materials and therapeutic agents.[2] Among the myriad of anthracene derivatives, 10-Methylanthracene-9-carbaldehyde stands out as a key intermediate, offering a reactive handle for the synthesis of a diverse range of analogs with tunable properties. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 10-Methylanthracene-9-carbaldehyde and its derivatives, with a focus on their potential in drug discovery and materials science.

Part 1: Synthesis of the Core Moiety: 10-Methylanthracene-9-carbaldehyde

The primary and most efficient method for the synthesis of 9-formylanthracene derivatives is the Vilsmeier-Haack reaction .[3] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]

The synthesis of 10-Methylanthracene-9-carbaldehyde can be envisioned as a two-step process starting from anthracene: methylation followed by formylation. However, a more direct approach involves the formylation of 10-methylanthracene.

Conceptual Synthetic Workflow

Caption: Vilsmeier-Haack formylation of 10-methylanthracene.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of an anthracene derivative, adapted from established methods.[5]

Materials:

-

10-Methylanthracene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

o-Dichlorobenzene (solvent)

-

Sodium acetate

-

Ethanol

-

Activated carbon (Norit)

-

Water

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Formylation: Dissolve 10-methylanthracene in a suitable solvent like o-dichlorobenzene. Add this solution to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture on a steam bath for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, pour the hot reaction mixture into a vigorously stirred beaker of ice-water. This will hydrolyze the intermediate iminium salt and precipitate the crude aldehyde.

-

Isolation and Purification: Filter the crude product and wash thoroughly with water. The crude 10-Methylanthracene-9-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol. Decolorizing with activated carbon may be necessary to obtain a pure, yellow crystalline solid.[5]

Part 2: Physicochemical and Spectroscopic Characterization

10-Methylanthracene-9-carbaldehyde is a light yellow to yellow solid.[6] Its identity and purity can be confirmed using a variety of analytical techniques.

| Property | Value | Source |

| CAS Number | 7072-00-6 | [6] |

| Molecular Formula | C₁₆H₁₂O | [6] |

| Molecular Weight | 220.27 g/mol | [6][7] |

| Melting Point | 169-171.5 °C | [7] |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by aromatic protons in the downfield region and a singlet for the methyl group protons. The aldehyde proton will appear as a distinct singlet at a very downfield chemical shift. Key signals include (in ppm): ~11.3 (s, 1H, -CHO), 8.8-7.4 (m, 8H, Ar-H), ~3.0 (s, 3H, -CH₃).[8]

-

¹³C NMR (CDCl₃): The carbon NMR will show signals for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 220).[8]

Part 3: Derivatization and Analog Synthesis

The aldehyde functionality of 10-Methylanthracene-9-carbaldehyde serves as a versatile synthetic handle for the creation of a wide array of derivatives and analogs. This allows for the fine-tuning of the molecule's biological activity, photophysical properties, and solubility.

Key Derivatization Reactions

Caption: Key reactions for derivatizing the aldehyde group.

-

Wittig Reaction: This reaction is a powerful tool for converting aldehydes into alkenes.[9] By reacting 10-Methylanthracene-9-carbaldehyde with a phosphorus ylide, a variety of vinyl-substituted anthracene derivatives can be synthesized.[10][11][12]

-

Experimental Insight: The choice of the ylide and reaction conditions can influence the stereochemistry (E/Z) of the resulting alkene.

-

-

Reductive Amination: This one-pot reaction converts the aldehyde into an amine.[13] It involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.[14][15] This method is highly valuable in medicinal chemistry for introducing diverse amine functionalities.

-

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the aldehyde starting material and the appearance of the amine product, often with distinct TLC and NMR characteristics.

-

-

Reduction to Alcohol: The aldehyde group can be readily reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This provides access to 9-hydroxymethyl-10-methylanthracene, another versatile intermediate.

Part 4: Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 10-methylanthracene derivatives have led to their exploration in various scientific fields.

Anticancer Drug Development

Anthracene derivatives have shown significant promise as anticancer agents.[2][16] Their planar structure allows them to intercalate with DNA, and they can also generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.[17]

-

Mechanism of Action: A recent study reported the synthesis and evaluation of (E)-9-(2-nitrovinyl)anthracene derivatives which demonstrated potent pro-apoptotic effects in chronic lymphocytic leukaemia (CLL) cell lines.[17] The antiproliferative effect was found to be mediated through ROS flux.[17]

Photophysical Applications

The extended π-conjugation of the anthracene core results in interesting photophysical properties, including strong fluorescence.[18][19] These properties can be modulated by introducing different substituents at the 9 and 10 positions.[20]

-

Fluorescent Probes and Materials: Anthracene derivatives are utilized in the development of fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs) and other organic electronic materials.[21][22] The fluorescence quantum yield and emission wavelength can be tuned by altering the electronic nature of the substituents.[18]

Conclusion

10-Methylanthracene-9-carbaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide range of derivatives with diverse applications. For researchers in drug discovery, this scaffold offers a promising starting point for the development of novel anticancer agents. In the field of materials science, the tunable photophysical properties of its derivatives make them attractive candidates for advanced organic electronic and photonic devices. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this important class of compounds, aiming to facilitate further innovation and discovery.

References

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119–122.

- Fieser, L. F.; Hartwell, J. L. 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Org. Synth.1940, 20, 11.

- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87, 1318–1330.

- O'Donovan, N.; et al. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules2021, 26, 1234.

- Valeur, B.; Berberan-Santos, M. N. A Brief History of Fluorescence and Phosphorescence before the Advent of the Spectrofluorometer. In Molecular Fluorescence; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2012; pp 1–6.

-

Chegg.com. Contrast the IR spectra of 9-anthraldehyde and that of the Wittig product. Available online: [Link] (accessed on 6 February 2026).

- K. M. F., Al-Zoubi, W.

- Gray, V.; et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Phys. Chem. Chem. Phys.2015, 17, 27374-27383.

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61, 3849–3862.

- A. A., G. V. A Review on Anthracene and Its Derivatives: Applications. J. Chem. Pharm. Res.2016, 8, 1-5.

- Saavedra, J. O.; et al. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Rev. Cubana Quím.2018, 30, 450-464.

-

University of Missouri – Kansas City, Department of Chemistry. Wittig Reaction. Available online: [Link] (accessed on 6 February 2026).

-

Semantic Scholar. A Review on Anthracene and Its Derivatives : Applications. Available online: [Link] (accessed on 6 February 2026).

-

PubChem. 10-Methylanthracene-9-carbaldehyde. Available online: [Link] (accessed on 6 February 2026).

- Baviera, G. S.; Donate, P. M. Recent advances in the syntheses of anthracene derivatives. Beilstein J. Org. Chem.2021, 17, 2028–2050.

- Touchette, K. M.

-

ResearchGate. (PDF) Photophysical Properties of Anthracene Derivatives. Available online: [Link] (accessed on 6 February 2026).

-

NIST. 9-Anthracenecarboxaldehyde. Available online: [Link] (accessed on 6 February 2026).

-

YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Available online: [Link] (accessed on 6 February 2026).

-

YouTube. Wittig Reaction Experiment Part 1, Prelab. Available online: [Link] (accessed on 6 February 2026).

- Chandrasekhar, S.; et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Tetrahedron Lett.2011, 52, 43-45.

-

Wikipedia. Anthracene-9-carbaldehyde. Available online: [Link] (accessed on 6 February 2026).

Sources

- 1. 10-Methylanthracene-9-carbaldehyde | C16H12O | CID 81519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 10-Methylanthracene-9-carboxaldehyde | CAS 7072-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 10-Methylanthracene-9-carboxaldehyde 96 7072-00-6 [sigmaaldrich.com]

- 8. 10-METHYLANTHRACENE-9-CARBOXALDEHYDE(7072-00-6) 1H NMR [m.chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. gctlc.org [gctlc.org]

- 14. researchgate.net [researchgate.net]

- 15. redalyc.org [redalyc.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Strategic Sourcing and Technical Validation of 10-Methylanthracene-9-carbaldehyde (CAS 7072-00-6)

[1]

Executive Summary

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a critical polycyclic aromatic hydrocarbon (PAH) intermediate used primarily in the synthesis of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and supramolecular assemblies.[1][2][3] Its utility stems from the rigidity of the anthracene core combined with the reactive handle of the aldehyde group, allowing for Knoevenagel condensations and Schiff base formations.[1]

However, the commercial landscape for this compound is bifurcated between high-cost catalog vendors and variable-quality bulk synthesis houses.[1] Purity variations—specifically regarding unreacted starting materials and photo-oxidation byproducts—can catastrophically quench fluorescence in optoelectronic applications.[1]

This guide provides a technical framework for sourcing, validating, and handling 10-Methylanthracene-9-carbaldehyde to ensure experimental reproducibility.

Technical Profile & Critical Quality Attributes (CQAs)

To validate a supplier, one must first understand the molecule's inherent vulnerabilities.[1]

| Property | Specification | Technical Note |

| CAS Number | 7072-00-6 | Distinct from 9-Anthracenecarboxaldehyde (CAS 642-31-9).[1] |

| Formula | C₁₆H₁₂O | MW: 220.27 g/mol |

| Appearance | Yellow to Golden-Yellow Solid | Darkening indicates oxidation (Anthraquinone formation).[1] |